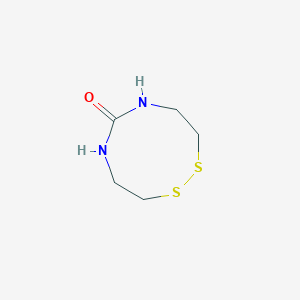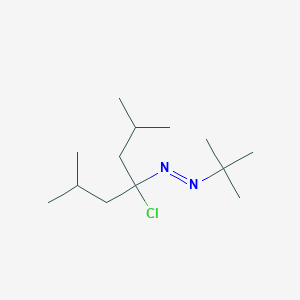![molecular formula C20H17ClN2O B14609735 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine CAS No. 61075-16-9](/img/structure/B14609735.png)
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an oxy-biphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine typically involves multiple steps:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and an appropriate boronic acid.
Introduction of the pyridazine ring: The biphenyl compound is then reacted with a pyridazine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the biphenyl moiety can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to bind to proteins or other biomolecules.
類似化合物との比較
Similar Compounds
3-Chloro-2-methylpropene: A simpler compound with a similar chloro group but lacking the biphenyl and pyridazine moieties.
3-Chloro-2-hydroxypropyl methacrylate: Contains a chloro group and a methacrylate moiety, used in polymer synthesis.
Uniqueness
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring, a biphenyl moiety, and a chloro group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
61075-16-9 |
|---|---|
分子式 |
C20H17ClN2O |
分子量 |
336.8 g/mol |
IUPAC名 |
3-chloro-6-[2-(2-methylprop-2-enyl)-6-phenylphenoxy]pyridazine |
InChI |
InChI=1S/C20H17ClN2O/c1-14(2)13-16-9-6-10-17(15-7-4-3-5-8-15)20(16)24-19-12-11-18(21)22-23-19/h3-12H,1,13H2,2H3 |
InChIキー |
KRTNDQLDEMLHKE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC1=C(C(=CC=C1)C2=CC=CC=C2)OC3=NN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)
![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)


![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)




